

# Spectroscopic Profile of 3-Amino-5-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-5-methylpyridine

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This guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **3-Amino-5-methylpyridine** (also known as 5-methylpyridin-3-amine). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.<sup>[1]</sup> This document details experimental protocols and presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Amino-5-methylpyridine**. Due to the limited availability of publicly accessible, experimentally verified spectra for **3-Amino-5-methylpyridine**, the following data is a combination of information for the closely related isomer, 2-Amino-5-methylpyridine, and predicted values for the target compound. This is intended to provide a foundational understanding and should be supplemented with experimental data obtained on an authentic sample.

**Note on Data Source:** Experimental data for the isomer 2-Amino-5-methylpyridine is provided for comparative purposes. Predicted data for **3-Amino-5-methylpyridine** is based on computational models and should be used as a reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Compound	Proton Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Reference
2-Amino-5-methylpyridine	H-6e	7.79	d	2.4	<a href="#">[2]</a>
	H-4	7.12	dd	8.4, 2.4	<a href="#">[2]</a>
	H-3	6.32	d	8.4	<a href="#">[2]</a>
	-CH <sub>3</sub>	2.12	s	-	<a href="#">[2]</a>
	-NH <sub>2</sub>	4.67	s	-	<a href="#">[2]</a>
3-Amino-5-methylpyridine	H-2e	Predicted: ~8.0-8.2	s	-	-
	H-4				
	H-6	Predicted: ~7.8-8.0	s	-	-
	-CH <sub>3</sub>				
	-NH <sub>2</sub>	Predicted: ~3.5-5.0	br s	-	-

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Compound	Carbon Assignment	Chemical Shift ( $\delta$ ) [ppm]	Reference
2-Amino-5-methylpyridine	C-2	158.5	[3]
C-3	108.0	[3]	
C-4	138.5	[3]	
C-5	122.0	[3]	
C-6	147.9	[3]	
-CH <sub>3</sub>	17.0	[3]	
3-Amino-5-methylpyridine	C-2	Predicted: ~140-145	-
C-3	Predicted: ~145-150	-	
C-4	Predicted: ~120-125	-	
C-5	Predicted: ~130-135	-	
C-6	Predicted: ~135-140	-	
-CH <sub>3</sub>	Predicted: ~18-22	-	

## Infrared (IR) Spectroscopy

The IR spectrum of aminopyridines is characterized by the stretching vibrations of the N-H and C-H bonds, as well as the aromatic ring vibrations.

Compound	Functional Group	Vibrational Mode	**Absorption Range (cm <sup>-1</sup> )	Reference **
2-Amino-5-methylpyridine	Amino (-NH <sub>2</sub> )	N-H stretch	3444, 3335	[4]
Aromatic C-H	C-H stretch	~3000-3100	[4]	
Methyl (-CH <sub>3</sub> )	C-H stretch	~2850-2960	[4]	
Aromatic Ring	C=C and C=N stretch	~1592, 1652	[4]	
Amino (-NH <sub>2</sub> )	N-H bend	~1568	[4]	
3-Amino-5-methylpyridine	Amino (-NH <sub>2</sub> )	N-H stretch	Predicted: ~3300-3500	-
Aromatic C-H	C-H stretch	Predicted: ~3000-3100	-	
Methyl (-CH <sub>3</sub> )	C-H stretch	Predicted: ~2850-2960	-	
Aromatic Ring	C=C and C=N stretch	Predicted: ~1580-1650	-	
Amino (-NH <sub>2</sub> )	N-H bend	Predicted: ~1550-1600	-	

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of aminopyridines typically shows a prominent molecular ion peak. Fragmentation patterns can provide valuable structural information.

Compound	m/z	Interpretation	Reference
2-Amino-5-methylpyridine	108	Molecular Ion $[M]^+$	<a href="#">[3]</a> <a href="#">[5]</a>
	107	$[M-H]^+$	<a href="#">[3]</a> <a href="#">[5]</a>
	80	$[M-HCN-H]^+$	<a href="#">[3]</a> <a href="#">[5]</a>
3-Amino-5-methylpyridine	108.07	$[M]^+$ (Monoisotopic Mass)	<a href="#">[6]</a>
	109.08	$[M+H]^+$	<a href="#">[7]</a>
	93	$[M-CH_3]^+$ (Predicted)	-
	81	$[M-HCN]^+$ (Predicted)	-

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **3-Amino-5-methylpyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.[\[8\]](#) Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.[\[8\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[\[9\]](#)
- Data Acquisition:
  - $^1H$  NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - $^{13}C$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to  $^1H$  NMR.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[8\]](#)

## Infrared (IR) Spectroscopy (ATR-FTIR)

- Sample Preparation: Place a small amount of solid **3-Amino-5-methylpyridine** directly onto the ATR crystal.[\[10\]](#)
- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. [\[10\]](#) Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

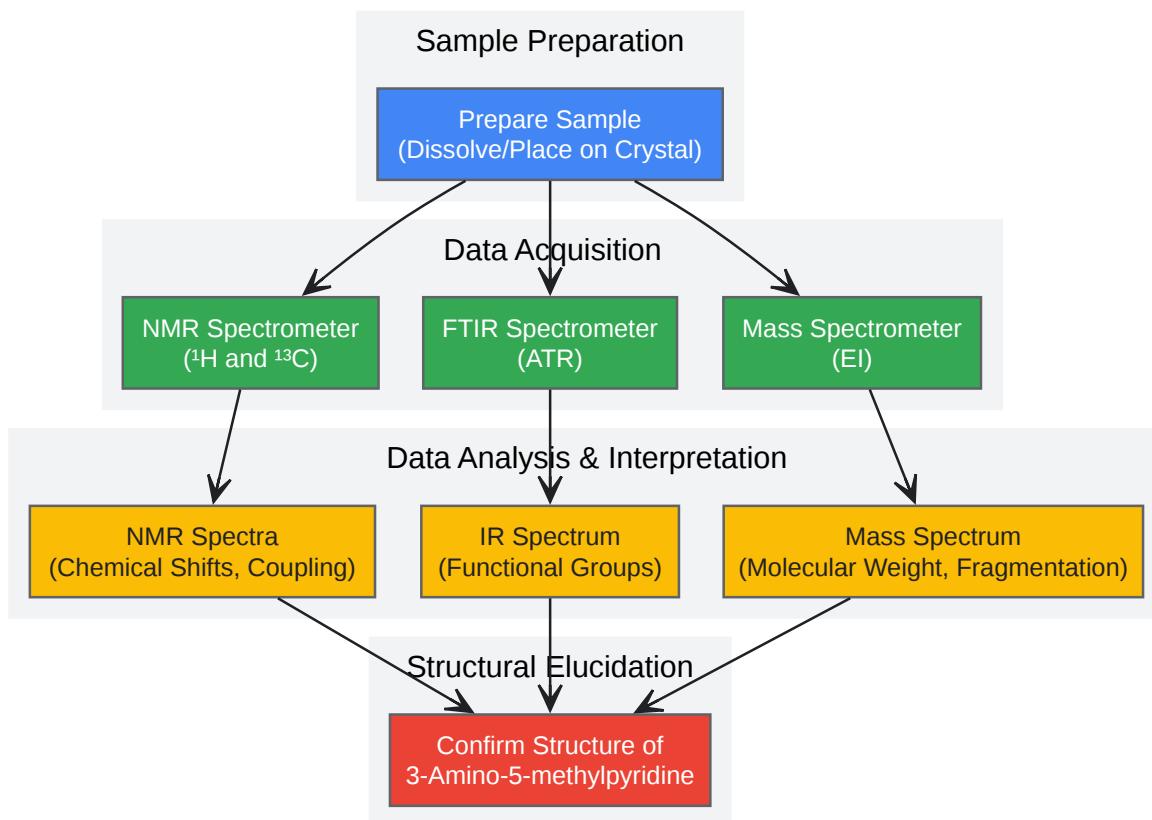
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[\[11\]](#) The sample is vaporized by heating under vacuum.[\[11\]](#)
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[11\]](#)[\[12\]](#)
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

## Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-5-methylpyridine**.

## Spectroscopic Analysis Workflow for 3-Amino-5-methylpyridine

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Caption: General workflow for spectroscopic analysis.

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